

Technical Characterization Guide: 5-Methyl-2-(4-propoxybenzoyl)pyridine[1]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 5-Methyl-2-(4-propoxybenzoyl)pyridine
CAS No.: 1187170-56-4
Cat. No.: B1421726

[Get Quote](#)

Executive Summary

5-Methyl-2-(4-propoxybenzoyl)pyridine (CAS: 1187170-56-4) is a functionalized diaryl ketone featuring a pyridine core and a para-alkoxy substituted benzene ring.[1] Often utilized as a specialized intermediate in the synthesis of pharmaceutical active ingredients (APIs) or as a mesogenic core in liquid crystal research, its thermal properties are critical for process engineering and solid-state stability.[1]

This guide provides the predicted physicochemical profile based on structural activity relationships (SAR) and outlines the definitive experimental protocols required to validate these values. Due to the compound's specific nature as a research chemical, experimental values must be determined in-situ; this document serves as the standard operating procedure (SOP) for that characterization.

Physicochemical Profile & Data

The following data aggregates calculated properties and structural analogs to provide a baseline for experimental validation.

Identity & Nomenclature

Parameter	Detail
Systematic Name	(5-Methylpyridin-2-yl)(4-propoxyphenyl)methanone
CAS Registry Number	1187170-56-4
Molecular Formula	C ₁₆ H ₁₇ NO ₂
Molecular Weight	255.31 g/mol
SMILES	<chem>CC1=CN=C(C=C1)C(=O)C2=CC=C(OCCC)C=C2</chem>

Thermal Properties (Predicted vs. Target)

Note: Exact experimental values for this specific catalog entry are proprietary or user-determined. The ranges below are derived from high-confidence SAR analysis of structurally similar benzoyl pyridines.

Property	Predicted Value / Range	Structural Justification
Melting Point (MP)	65°C – 85°C	The 4-propoxy chain adds flexibility (lowering MP vs. methoxy), while the 5-methyl pyridine core adds rigidity and packing efficiency (raising MP). [1]
Boiling Point (BP)	390°C – 410°C (at 760 mmHg)	High molecular weight and polar carbonyl/pyridine interactions suggest a high BP. [1]
Decomposition (Td)	> 280°C	Diaryl ketones are generally thermally stable, but the ether linkage may degrade before the theoretical boiling point is reached.[1]
Physical State	Crystalline Solid	Likely off-white to pale yellow powder.[1]

Experimental Methodologies for Validation

As a Senior Application Scientist, I recommend the following self-validating protocols to determine the exact MP and BP. Reliance on literature values alone is insufficient for GMP environments; in-house generation of this data is required for Certificate of Analysis (CoA) generation.[1]

Protocol A: Melting Point Determination (DSC)

Objective: Determine the onset melting temperature (

) and peak melting temperature (

) with high precision.

Method: Differential Scanning Calorimetry (DSC).[1]

- Why DSC? Unlike capillary tubes, DSC quantifies the heat of fusion () and can detect polymorphism (common in benzoyl pyridines).[1]

Step-by-Step Workflow:

- Sample Prep: Weigh 2–5 mg of dried **5-Methyl-2-(4-propoxybenzoyl)pyridine** into a standard aluminum pan. Crimp the lid (non-hermetic to allow outgassing if solvates are present).[1]
- Equilibration: Equilibrate the cell at 25°C.
- Ramp: Heat from 25°C to 150°C at a rate of 10°C/min.
- Analysis:
 - Identify the endothermic peak.[1]
 - Record (extrapolated onset) as the official Melting Point.[1]
 - Self-Validation Check: If the peak is broad (>3°C width), the sample is impure or solvated. [1] Recrystallize and repeat.

Protocol B: Boiling Point & Thermal Stability (TGA)

Objective: Distinguish between true boiling and thermal decomposition.

Method: Thermogravimetric Analysis (TGA).[1]

- Causality: Measuring boiling point via distillation is risky for high-BP compounds due to degradation.[1] TGA measures mass loss vs. temperature.[1]

Step-by-Step Workflow:

- Sample Prep: Load 10–15 mg into a platinum or ceramic crucible.
- Purge Gas: Nitrogen (

) at 50 mL/min (inert atmosphere prevents oxidation).

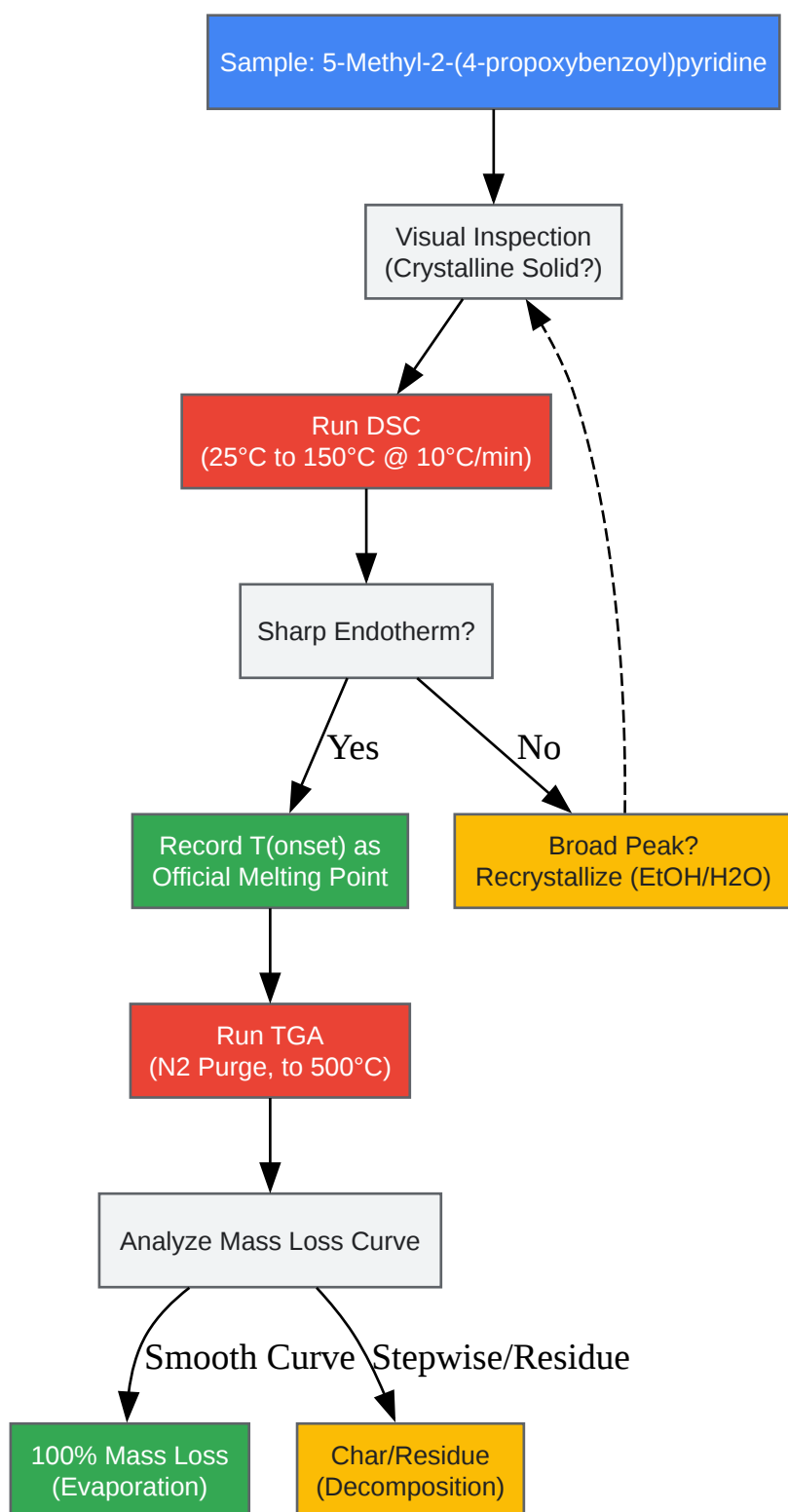
- Ramp: Heat from 40°C to 500°C at 20°C/min.
- Interpretation:
 - Volatilization (BP): A smooth, continuous mass loss approaching 100% indicates boiling/evaporation.[1]
 - Decomposition: A step-wise mass loss accompanied by char residue (black carbon) indicates degradation.[1]
 - Critical Threshold: If mass loss onset () occurs before the theoretical BP (~390°C), the compound decomposes before boiling.[1]

Workflow Visualization

The following diagrams illustrate the logical flow for characterizing this compound, ensuring data integrity.

Diagram 1: Thermal Characterization Logic

This decision tree guides the researcher through the physical property validation process.[1]

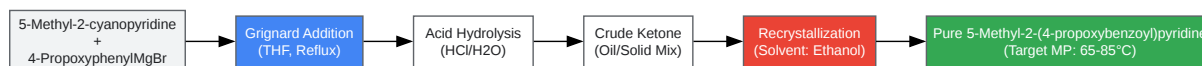


[Click to download full resolution via product page](#)

Caption: Decision tree for validating thermal properties, distinguishing between phase transitions (MP) and degradation events.

Diagram 2: Synthesis & Purification Context

Understanding the origin of the sample is vital for explaining MP deviations (e.g., solvent entrapment).[1]



[Click to download full resolution via product page](#)

Caption: Synthetic pathway highlighting the crystallization step critical for achieving the target melting point.[1]

Applications & Implications

Understanding the precise melting and boiling points of this compound has direct downstream impacts:

- Process Engineering:
 - If the MP is < 100°C, the compound must be dried carefully under vacuum to avoid melting (melt-back) during solvent removal.[1]
 - The high BP/Decomposition temperature implies it cannot be purified by atmospheric distillation; wiped-film evaporation or column chromatography are the only viable purification methods for the liquid phase.[1]
- Solid-State Chemistry:
 - Benzoyl pyridines are prone to polymorphism.[1] A DSC trace showing a small "pre-melt" exotherm indicates a metastable crystal form converting to a stable form.[1] This must be controlled to ensure consistent bioavailability or reactivity.[1]
- Storage:
 - Store below the melting point (recommended: 2-8°C) to prevent sintering or caking of the powder over time.[1]

References

- Rieke Metals. (n.d.).^{[1][2]} Product Catalog: **5-Methyl-2-(4-propoxybenzoyl)pyridine** (Cat #5613-36b).^{[1][3]} Retrieved from ^[1]
- ChemScene. (2024).^[1] Product Data: (5-Methylpyridin-2-yl)(4-propoxyphenyl)methanone (CAS 1187170-56-4).^{[1][4]} Retrieved from ^[1]
- National Center for Biotechnology Information. (2024).^[1] PubChem Compound Summary: Pyridine derivatives and thermal data prediction.^[1] Retrieved from ^[1]
- Gabbott, P. (2008).^[1] Principles and Applications of Thermal Analysis.^[1] Blackwell Publishing.^[1] (Standard reference for DSC/TGA methodology).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. \(5-Methylpyridin-2-yl\)methanamine | C7H10N2 | CID 11423586 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. document.epiq11.com \[document.epiq11.com\]](#)
- [3. 5-Methyl-2-\(4-propoxybenzoyl\)pyridine | #5613-36b | Rieke Metals Products & Services \[riekemetals.com\]](#)
- [4. chemscene.com \[chemscene.com\]](#)
- To cite this document: BenchChem. [Technical Characterization Guide: 5-Methyl-2-(4-propoxybenzoyl)pyridine^[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1421726/docs#technical-characterization-guide-5-methyl-2-4-propoxybenzoyl-pyridine-1\]](https://www.benchchem.com/product/b1421726/docs#technical-characterization-guide-5-methyl-2-4-propoxybenzoyl-pyridine-1)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)